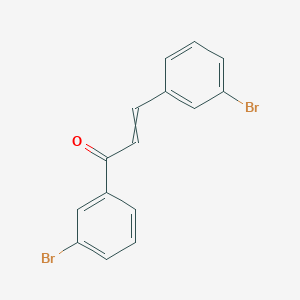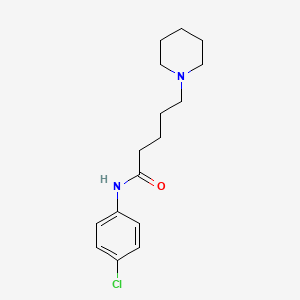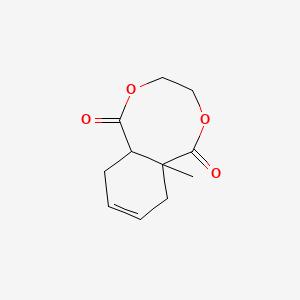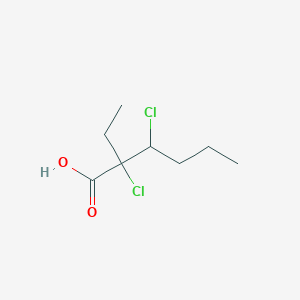![molecular formula C10H19N3O B14346425 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one CAS No. 93491-17-9](/img/structure/B14346425.png)
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one is a chemical compound with a unique structure that combines an imidazolidinone ring with a dimethylazetidine moiety
Méthodes De Préparation
The synthesis of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,3-dimethylazetidine with an appropriate imidazolidinone precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dichloromethane or toluene. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mécanisme D'action
The mechanism of action of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A related compound used as a solvent and in organic synthesis.
3,3-Dimethylazetidinone: Another similar compound with applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
93491-17-9 |
|---|---|
Formule moléculaire |
C10H19N3O |
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
1-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-12(8-10)5-6-13-4-3-11-9(13)14/h3-8H2,1-2H3,(H,11,14) |
Clé InChI |
MYLKPHHAOOFJQP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)CCN2CCNC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)





![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)


